molecular formula C12H15BrOS B13256857 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol

Cat. No.: B13256857
M. Wt: 287.22 g/mol
InChI Key: MGVSDGLKMVANQF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol is an organic compound characterized by the presence of a brominated phenyl group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the thiolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiolane ring can be introduced through a cyclization reaction involving sulfur-containing reagents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.

    Substitution: Sodium methoxide; conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and thiolane ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl isocyanate
  • 4-Bromo-3-methylphenol
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol is unique due to the presence of both a brominated phenyl group and a thiolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-4-methylthiolan-3-ol

InChI

InChI=1S/C12H15BrOS/c1-8-5-10(3-4-11(8)13)12(14)7-15-6-9(12)2/h3-5,9,14H,6-7H2,1-2H3

InChI Key

MGVSDGLKMVANQF-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC(=C(C=C2)Br)C)O

Origin of Product

United States

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